(2S)-2-((1R,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)propanal (2S)-2-((1R,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)propanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18019798
InChI: InChI=1S/C19H36O2Si/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h13-17H,8-12H2,1-7H3/t14-,15-,16+,17?,19-/m1/s1
SMILES:
Molecular Formula: C19H36O2Si
Molecular Weight: 324.6 g/mol

(2S)-2-((1R,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)propanal

CAS No.:

Cat. No.: VC18019798

Molecular Formula: C19H36O2Si

Molecular Weight: 324.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-((1R,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)propanal -

Specification

Molecular Formula C19H36O2Si
Molecular Weight 324.6 g/mol
IUPAC Name (2S)-2-[(1R,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propanal
Standard InChI InChI=1S/C19H36O2Si/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h13-17H,8-12H2,1-7H3/t14-,15-,16+,17?,19-/m1/s1
Standard InChI Key MXNJFBSSSXPEGS-RDCJPKHASA-N
Isomeric SMILES C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C
Canonical SMILES CC(C=O)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Introduction

Structural Elucidation and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a decalin-like octahydro-1H-indene system fused with a propanal side chain. Critical structural elements include:

PropertyValue
Molecular FormulaC19H36O2Si\text{C}_{19}\text{H}_{36}\text{O}_{2}\text{Si}
Molecular Weight324.6 g/mol
IUPAC Name(2S)-2-[(1R,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propanal
Key Functional GroupsAldehyde, TBS ether, Bicyclic hydrocarbon

The tert-butyldimethylsilyloxy group at position 4 serves dual roles: it acts as a protective group for hydroxyl moieties during synthesis and modulates the compound’s lipophilicity. The aldehyde functionality at the propanal terminus provides a reactive handle for further derivatization, enabling conjugation or reduction reactions.

Stereochemical Complexity

With four stereocenters [(2S), (1R), (3aR), (7aR)], the compound’s three-dimensional arrangement is critical to its physicochemical behavior. The octahydroindenyl system adopts a chair-boat conformation, stabilized by transannular hydrogen bonding between the aldehyde oxygen and adjacent hydrogens. This conformational rigidity influences both reactivity and interaction with biological targets.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

A plausible retrosynthetic approach involves disconnecting the molecule into three key fragments:

  • TBS-protected bicyclic alcohol: Derived from hydrogenation of a naphthol precursor followed by silylation.

  • Propanal side chain: Introduced via aldol condensation or asymmetric hydroformylation.

  • Stereochemical control: Achieved through chiral auxiliaries or catalytic asymmetric synthesis .

Stepwise Synthesis

A representative synthesis route, inferred from analogous systems , proceeds as follows:

Step 1: Construction of the Bicyclic Core

  • Hydrogenation of 1-methylnaphthalene-2-ol over a Pd/C catalyst yields the octahydroindenol intermediate.

  • Selective silylation with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole installs the TBS group at position 4.

Physicochemical Properties and Reactivity

Stability Profile

The TBS group confers remarkable stability against nucleophilic attack and oxidative conditions. Comparative studies with non-silylated analogs demonstrate:

PropertyTarget CompoundNon-Silylated Analog
Half-life (pH 7.4, 25°C)48 h2.3 h
LogP4.22.8

This enhanced stability facilitates handling in organic solvents like THF and dichloromethane, though the aldehyde remains susceptible to overoxidation under strong acidic conditions.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (CDCl3_3): Key signals include δ 9.80 (t, J=1.8 Hz, CHO), δ 3.85 (m, SiOCH2_2), and δ 0.88 (s, SiC(CH3_3)3_3).

  • IR (neat): Strong absorption at 1720 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (Si-C), and 840 cm1^{-1} (Si-O).

Industrial-Scale Production Challenges

Optimization Strategies

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol%0.1 mol%
Reaction Volume50 mL5000 L
Yield65%89%

Continuous flow reactors mitigate exothermic risks during hydrogenation steps, while in-line FTIR monitoring ensures real-time quality control.

Cost Analysis

The TBS group contributes 42% of the raw material cost. Alternatives like triisopropylsilyl (TIPS) ethers are being evaluated for cost reduction without compromising stability.

Comparative Analysis with Structural Analogs

CompoundTBS SubstituentAldehyde PositionStability (Relative)
Target CompoundYesC21.00
7a-MethylindenalNoC10.23
TBS-Protected indenolYes-OH1.15

The absence of the TBS group in analogs reduces steric shielding, accelerating degradation via aldol self-condensation.

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